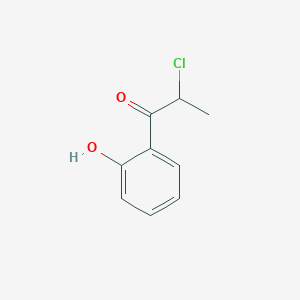
2-Chloro-1-(2-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9ClO2 It is a chlorinated derivative of 1-(2-hydroxyphenyl)propan-1-one, featuring a chlorine atom attached to the first carbon of the propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with thionyl chloride, which introduces the chlorine atom at the alpha position of the carbonyl group. The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylpropanones.
Oxidation: Formation of this compound derivatives with additional functional groups.
Reduction: Formation of 2-chloro-1-(2-hydroxyphenyl)propan-1-ol.
Scientific Research Applications
2-Chloro-1-(2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Used in studies to understand its effects on biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-hydroxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)propan-1-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
1-(4-Chloro-2-hydroxyphenyl)propan-1-one: Another chlorinated derivative with different substitution patterns.
Uniqueness
2-Chloro-1-(2-hydroxyphenyl)propan-1-one is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
CAS No. |
74316-25-9 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,11H,1H3 |
InChI Key |
MTGBHIRQFIDUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


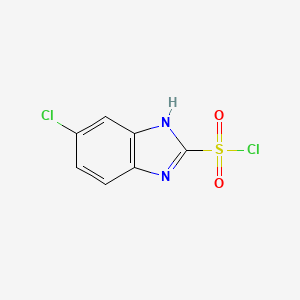


![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
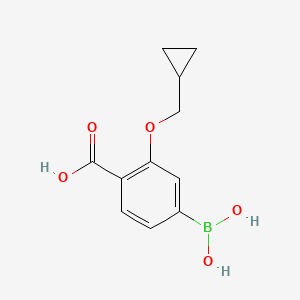
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)


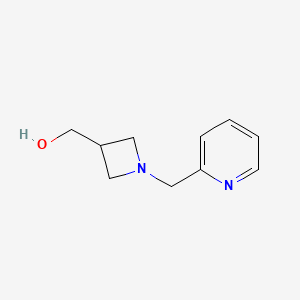
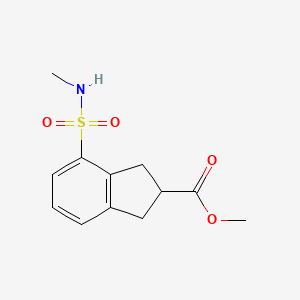
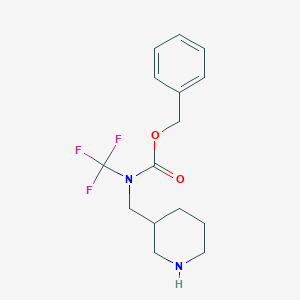


![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
